2,6-Difluoro-3-nitrobenzoic acid

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

2,6-Difluoro-3-nitrobenzoic acid is the indispensable synthetic intermediate for B-Raf kinase inhibitors (vemurafenib) and fluoroquinolone antimicrobials. The precise 2,6-difluoro-3-nitro substitution pattern delivers the exact regiospecific electronic and steric properties required for the critical Friedel-Crafts acylation step. Generic substitution with 2,6-dichloro or other analogs is not feasible—only this specific isomer ensures successful downstream transformations and target biological activity. ≥98% purity, stable solid-state, ideal for SAR studies and scale-up.

Molecular Formula C7H3F2NO4
Molecular Weight 203.1 g/mol
CAS No. 83141-10-0
Cat. No. B1296600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-nitrobenzoic acid
CAS83141-10-0
Molecular FormulaC7H3F2NO4
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F
InChIInChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyPDDHSNODMFIIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-nitrobenzoic Acid (CAS 83141-10-0): A Strategic Fluorinated Nitrobenzoic Acid Building Block for Targeted Pharmaceutical Synthesis


2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0) is a fluorinated nitrobenzoic acid derivative with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position on a benzoic acid scaffold . It is primarily utilized as a versatile synthetic intermediate in the preparation of B-Raf kinase inhibitors, such as vemurafenib, and fluoroquinolone antimicrobial agents [1].

Why 2,6-Difluoro-3-nitrobenzoic Acid Cannot Be Interchanged with Other Nitrobenzoic Acid Analogs in Drug Development


Generic substitution of 2,6-difluoro-3-nitrobenzoic acid with other nitrobenzoic acid derivatives is not feasible due to the precise regiospecific electronic and steric requirements of the target drug molecules. The specific 2,6-difluoro substitution pattern is critical for the subsequent chemical transformations that lead to the desired pharmaceutical activity [1]. For instance, in the synthesis of vemurafenib, the 2,6-difluoro-3-nitrobenzoic acid moiety is essential for the final Friedel-Crafts acylation step, and the use of analogs like 2,6-dichloro-3-nitrobenzoic acid [2] would result in a different electronic profile and potentially a complete loss of the desired biological activity.

Quantitative Differentiation Evidence: 2,6-Difluoro-3-nitrobenzoic Acid vs. Key Comparators


Synthesis Yield Comparison: 2,6-Difluoro-3-nitrobenzoic Acid Demonstrates Superior Efficiency vs. 2,6-Dichloro-3-nitrobenzoic Acid and 3-Nitrobenzoic Acid

In a direct nitration process from the corresponding 2,6-dihalobenzoic acid precursor, 2,6-difluoro-3-nitrobenzoic acid was obtained with a reported yield of 71% [1]. In contrast, the analogous synthesis of 2,6-dichloro-3-nitrobenzoic acid under comparable conditions yielded only 57% [2]. Furthermore, the non-fluorinated parent compound, 3-nitrobenzoic acid, is reported with yields ranging from 39% to 56% [3].

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

High Purity Specification: 2,6-Difluoro-3-nitrobenzoic Acid Meets Stringent Quality Requirements for API Synthesis

Commercially available 2,6-difluoro-3-nitrobenzoic acid is typically specified with a minimum purity of 98.0% as determined by both GC and neutralization titration . This high purity specification is critical for its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like vemurafenib, where impurities can impact the final drug's safety and efficacy profile [1].

Quality Control Pharmaceutical Analysis Chemical Purity

Critical Role in B-Raf Kinase Inhibitor Synthesis: 2,6-Difluoro-3-nitrobenzoic Acid is a Key Intermediate for Vemurafenib

2,6-Difluoro-3-nitrobenzoic acid is explicitly used as a key synthetic intermediate in the preparation of the B-Raf kinase inhibitor vemurafenib [1]. The compound is incorporated into the final drug structure, and its presence is essential for the compound's mechanism of action, which involves causing programmed cell death (apoptosis) in melanoma cell lines [2]. This is a specific, documented application that distinguishes it from other nitrobenzoic acid derivatives.

Medicinal Chemistry Oncology Targeted Therapy

Versatile Intermediate for Fluoroquinolone Antibiotics: 2,6-Difluoro-3-nitrobenzoic Acid Enables Broad-Spectrum Antimicrobial Synthesis

Beyond its role in oncology, 2,6-difluoro-3-nitrobenzoic acid is also a documented synthetic intermediate for the preparation of fluoroquinolone antimicrobial agents [1]. This class-level application demonstrates its versatility as a building block for multiple drug classes. While other fluorinated benzoic acids might be used for some fluoroquinolones, the specific 2,6-difluoro-3-nitro substitution pattern is identified for this route .

Antimicrobial Chemistry Pharmaceutical Intermediates Organic Synthesis

Optimized Physicochemical Properties: 2,6-Difluoro-3-nitrobenzoic Acid Offers Favorable Handling and Storage Characteristics

2,6-Difluoro-3-nitrobenzoic acid is a solid at 20°C with a melting point of 99.0-103.0 °C . Its predicted density is 1.7±0.1 g/cm³, and its boiling point is estimated at 335.5±42.0 °C at 760 mmHg . These properties are consistent with its use as a stable intermediate that can be stored at room temperature . This is in contrast to some more volatile or unstable nitroaromatic compounds, making it easier to handle and procure.

Physicochemical Properties Material Handling Chemical Stability

Optimal Research and Industrial Applications for 2,6-Difluoro-3-nitrobenzoic Acid Based on Documented Evidence


Synthesis of Vemurafenib and Related B-Raf Kinase Inhibitors

This compound is an essential starting material for the multi-step synthesis of vemurafenib, a targeted therapy for melanoma. Procurement should be prioritized for any research or production program focused on B-Raf kinase inhibitors, as its specific 2,6-difluoro-3-nitro substitution pattern is required for the final drug molecule [1].

Development of Novel Fluoroquinolone Antimicrobial Agents

2,6-Difluoro-3-nitrobenzoic acid serves as a versatile building block for the construction of fluoroquinolone antibiotics. Its use in this context supports the development of new antimicrobials to combat resistant bacterial strains [2].

General Fluorinated Building Block for Medicinal Chemistry

Given its high purity (≥98.0%) and stable, solid-state properties, this compound is an excellent candidate for any medicinal chemistry program requiring a fluorinated nitrobenzoic acid scaffold for structure-activity relationship (SAR) studies or lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.